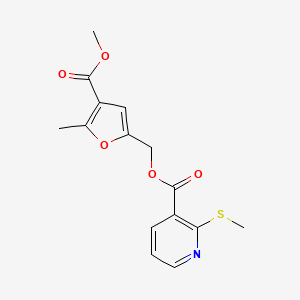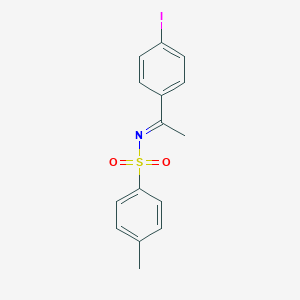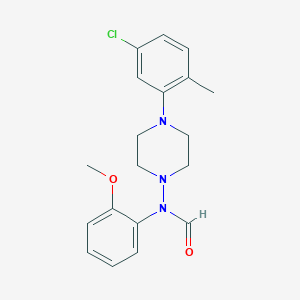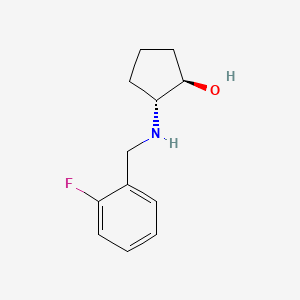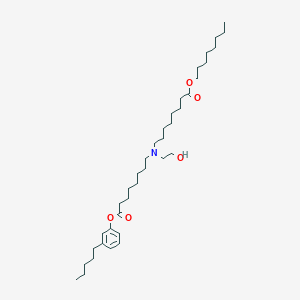
Octyl 8-((2-hydroxyethyl)(8-oxo-8-(3-pentylphenoxy)octyl)amino)octanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octyl 8-((2-hydroxyethyl)(8-oxo-8-(3-pentylphenoxy)octyl)amino)octanoate: is a complex organic compound with the molecular formula C37H65NO5 and a molecular weight of 603.92 g/mol . This compound is primarily used in research settings and is known for its unique structural properties, which make it a valuable reagent in various biochemical applications.
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of Octyl 8-((2-hydroxyethyl)(8-oxo-8-(3-pentylphenoxy)octyl)amino)octanoate involves multiple steps, including the formation of intermediate compounds. The general synthetic route includes:
Formation of the octanoate backbone: This involves the esterification of octanoic acid with an appropriate alcohol.
Introduction of the amino group: This step typically involves the reaction of the ester with an amine, such as 2-hydroxyethylamine.
Addition of the phenoxy group: This is achieved through a nucleophilic substitution reaction where the phenoxy group is introduced to the octyl chain.
Oxidation and final modifications: The final steps involve oxidation reactions to introduce the oxo group and any additional modifications to achieve the desired structure
Industrial Production Methods: : Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl and phenoxy groups.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a secondary alcohol.
科学的研究の応用
Chemistry
- Used as a reagent in organic synthesis for the preparation of complex molecules.
- Serves as a model compound for studying reaction mechanisms and kinetics.
Biology
- Employed in the development of lipid nanoparticles for drug delivery systems.
- Investigated for its potential role in membrane biology and lipid-protein interactions .
Medicine
- Explored for its use in targeted drug delivery, particularly in cancer therapy.
- Studied for its potential as a therapeutic agent in treating metabolic disorders .
Industry
- Utilized in the formulation of specialized coatings and materials.
- Applied in the development of advanced polymers and surfactants .
作用機序
The mechanism of action of Octyl 8-((2-hydroxyethyl)(8-oxo-8-(3-pentylphenoxy)octyl)amino)octanoate involves its interaction with biological membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport .
類似化合物との比較
Similar Compounds
- 3-butylheptyl 8-((2-hydroxyethyl)(8-oxo-8-(undecan-6-yloxy)octyl)amino)octanoate .
- Lipid5 .
- SM-102 .
Uniqueness
- Octyl 8-((2-hydroxyethyl)(8-oxo-8-(3-pentylphenoxy)octyl)amino)octanoate stands out due to its specific phenoxy substitution, which imparts unique chemical and biological properties.
- Compared to similar compounds, it offers distinct advantages in terms of membrane integration and stability, making it particularly useful in drug delivery and biochemical research .
特性
分子式 |
C37H65NO5 |
|---|---|
分子量 |
603.9 g/mol |
IUPAC名 |
octyl 8-[2-hydroxyethyl-[8-oxo-8-(3-pentylphenoxy)octyl]amino]octanoate |
InChI |
InChI=1S/C37H65NO5/c1-3-5-7-8-15-21-32-42-36(40)26-17-11-9-13-19-28-38(30-31-39)29-20-14-10-12-18-27-37(41)43-35-25-22-24-34(33-35)23-16-6-4-2/h22,24-25,33,39H,3-21,23,26-32H2,1-2H3 |
InChIキー |
KBHBVGXSUPUZFY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC(=O)OC1=CC=CC(=C1)CCCCC)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


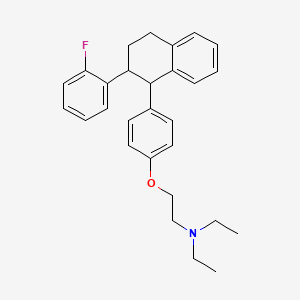
![8-fluoro-4-hydroxy-N-[2-(4-morpholinyl)ethyl]-3-quinolinecarboxamide](/img/structure/B13350958.png)
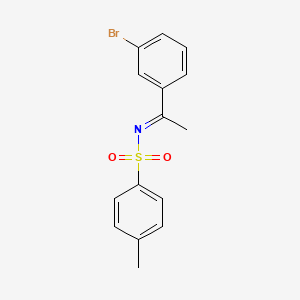

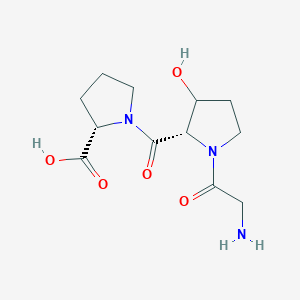
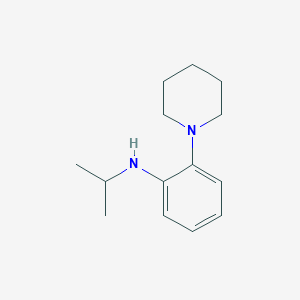
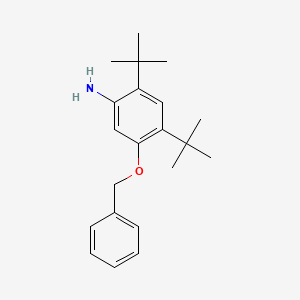
![tert-Butyl 2,5-diazabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B13350991.png)
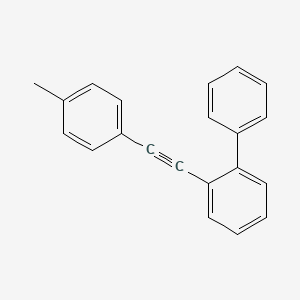
![3-[(Ethylsulfanyl)methyl]-6-(naphthalen-1-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351001.png)
